1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL
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Overview
Description
1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL is an organic compound with the molecular formula C10H14FNO2 and a molecular weight of 199.22 g/mol . This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and nitromethane.
Nitroaldol Reaction: The first step involves a nitroaldol (Henry) reaction between 3-fluoro-4-methoxybenzaldehyde and nitromethane to form a nitro alcohol intermediate.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydroxylation: The final step involves the hydroxylation of the intermediate to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents and conditions used in these reactions include hydrogen gas with palladium catalysts for reduction, potassium permanganate for oxidation, and various electrophiles for substitution reactions. Major products formed from these reactions include carbonyl derivatives, substituted amines, and imines.
Scientific Research Applications
1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the fluoro and methoxy groups can enhance binding affinity through hydrophobic interactions and electronic effects. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .
Comparison with Similar Compounds
1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL can be compared with similar compounds such as:
1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL: This compound has a similar structure but with the fluoro and methoxy groups in different positions, leading to different chemical and biological properties.
1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL: The substitution of fluorine with chlorine can significantly alter the compound’s reactivity and biological activity.
1-Amino-1-(3-fluoro-4-hydroxyphenyl)propan-2-OL: The presence of a hydroxyl group instead of a methoxy group can affect the compound’s solubility and interaction with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on the compound’s properties and applications.
Properties
Molecular Formula |
C10H14FNO2 |
---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-6,10,13H,12H2,1-2H3 |
InChI Key |
KIZLDJWEOXVVQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)OC)F)N)O |
Origin of Product |
United States |
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